molecular formula C7H5Br2NO3 B1240776 4,6-Dibromo-3-hydroxyanthranilic acid CAS No. 160911-12-6

4,6-Dibromo-3-hydroxyanthranilic acid

Cat. No. B1240776
M. Wt: 310.93 g/mol
InChI Key: SEAVVBUQSYHVKP-UHFFFAOYSA-N
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Description

DBHA is a derivative of anthranilic acid, also known as 2-aminobenzoic acid . It has one hydroxyl group (-OH) and two bromine atoms (-Br) attached at the 4th and 6th positions of the benzene ring, respectively. The molecular formula of DBHA is C7H5Br2NO3 .


Molecular Structure Analysis

DBHA has a molecular weight of 310.927 Da . The structure includes a benzene ring with two bromine atoms, one hydroxyl group, and an amino group .

Scientific Research Applications

Inhibition of Excitotoxin Production

4,6-Disubstituted 3-hydroxyanthranilic acid derivatives, including 4,6-Dibromo-3-hydroxyanthranilic acid, have been studied for their ability to reduce the production of the excitotoxin quinolinic acid. This is achieved through the inhibition of brain 3-hydroxyanthranilic acid dioxygenase (3-HAO). Such compounds are significant in exploring therapeutic strategies against excitotoxin-induced neurodegenerative diseases (Linderberg et al., 1999).

Anti-Inflammatory and Analgesic Properties

Research on derivatives of 3-hydroxyanthranilic acid, like 4,6-Dibromo-3-hydroxyanthranilic acid, has demonstrated their potential in treating inflammatory and pain conditions. These derivatives have shown promising results in arthritis models, reducing clinical and histological severity and pain, indicating a potential role in the treatment of rheumatoid arthritis (Inglis et al., 2007).

Antioxidant and Pro-Oxidant Behavior

Studies have revealed the dual behavior of 3-hydroxyanthranilic acid derivatives as both antioxidants and pro-oxidants. In the absence of metal ions, these compounds act as effective antioxidants, scavenging free radicals. However, in the presence of metal ions, they exhibit pro-oxidant behavior. This dual behavior is crucial in understanding the compound's role in various physiological and pathological processes (Pérez-González et al., 2017).

Fenton Processes in Dye Decolorization

The compound has been explored for its role in enhancing dye degradation by Fenton oxidative processes. Its redox-mediating activity can significantly improve the efficiency of these processes, suggesting its potential application in environmental remediation technologies (Santana et al., 2019).

properties

IUPAC Name

2-amino-4,6-dibromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVVBUQSYHVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432658
Record name 4,6-Dibromo-3-hydroxyanthranilic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-3-hydroxyanthranilic acid

CAS RN

160911-12-6
Record name 2-Amino-4,6-dibromo-3-hydroxybenzoic acid
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Record name 2-Amino-4,6-dibromo-3-hydroxybenzoic acid
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Record name 4,6-Dibromo-3-hydroxyanthranilic acid
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Record name 2-amino-4,6-dibromo-3-hydroxybenzoic acid
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Record name 2-AMINO-4,6-DIBROMO-3-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid (4.09 g, 12 mmol) and PtS2 (160 mg, 0.62 mmol) in EtOH (150 mL) was hydrogenated at atmospheric pressure and room temperature for 45 h. Filtration and evaporation of the filtrate gave a crude product (3.69 g) which was purified by flash chromatography (SiO2, toluene-EtOAc). Treatment with activated charcoal in MeOH and crystallization from MeOH/H2O gave the title compound (2.51 g). Mp: 162°-164.5° C. 1H NMR (DMSO-d6): δ6.96 (s, 1H). 13C NMR (DMSO-d6): δ167.69, 140.56, 139.95, 121.81, 117.23, 112.53, 110.45. MS (EI, 70 ev): m/z (rel. int.) 309, 311, 313 (M+, 36, 72, 34).
Quantity
4.09 g
Type
reactant
Reaction Step One
[Compound]
Name
PtS2
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Linderberg, S Hellberg, S Björk… - European journal of …, 1999 - Elsevier
Novel 4,5-, 4,6-disubstituted and 4,5,6-trisubstituted 3-hydroxyanthranilic acid derivatives were synthesized and their ability to reduce the production of the excitotoxin quinolinic acid (…
Number of citations: 34 www.sciencedirect.com
D Nandi, ES Lightcap, YK Koo, X Lu, J Quancard… - The international journal …, 2003 - Elsevier
3-Hydroxyanthranilic acid 3,4-dioxygenase (EC 1.13.11.6; HADO) was purified to homogeneity from beef liver with the use of two dye columns (Cibacron Blue and Reactive Green 19) …
Number of citations: 8 www.sciencedirect.com
J Luthman - Amino Acids, 2000 - Springer
The kynurenine pathway intermediate 3-hydroxyanthranilic acid (3-HANA) is converted by 3-HANA 3,4-dioxygenase (3-HAO) to the pro-convulsive excitotoxin quinolinic acid. In the …
Number of citations: 9 link.springer.com
J Luthman, AC Radesäter, C Öberg - Amino Acids, 1998 - Springer
The kynurenine pathway intermediate 3-hydroxyanthranilic acid (3-HANA) is converted by 3-HANA 3,4-dioxygenase (3-HAO) to the putative neuropathogen quinolinic acid (QUIN). In …
Number of citations: 25 link.springer.com
TW Stone - Expert opinion on investigational drugs, 2001 - Taylor & Francis
The kynurenine pathway accounts for the metabolism of around 80% of non-protein tryptophan metabolism. It includes both an agonist (quinolinic acid) at NMDA receptors and an …
Number of citations: 77 www.tandfonline.com
L Vécsei, L Szalárdy, F Fülöp, J Toldi - Nature reviews Drug discovery, 2013 - nature.com
Various pathologies of the central nervous system (CNS) are accompanied by alterations in tryptophan metabolism. The main metabolic route of tryptophan degradation is the …
Number of citations: 595 www.nature.com
TW Stone - Trends in pharmacological sciences, 2000 - cell.com
Manipulation of the kynurenine pathway of tryptophan metabolism has yielded a plethora of agents that are now being developed as neuroprotectants and anticonvulsants. This …
Number of citations: 218 www.cell.com
TW Stone - linifanibinhibitor.com
It is now widely accepted that the neuronal damage which occurs as a result of a stroke is largely attributable, not to the immediate hypoxia or ischaemia itself but to the massive release …
Number of citations: 0 linifanibinhibitor.com
TW Stone - Progress in neurobiology, 2001 - Elsevier
In just under 20 years the kynurenine family of compounds has developed from a group of obscure metabolites of the essential amino acid tryptophan into a source of intensive research…
Number of citations: 349 www.sciencedirect.com
GP Vallerini - 2013 - repository.unipr.it
A complex network of central synaptic transmission is regulated, in vertebrates, by simple amino acids: GABA, with inhibitory effects, and glutamate, the most abundant excitatory amino …
Number of citations: 3 www.repository.unipr.it

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